

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B118750

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate**, a key heterocyclic compound within the furazan (1,2,5-oxadiazole) family. While direct experimental data for this specific methyl ester is limited in publicly accessible literature, this document consolidates information on its parent carboxylic acid, related derivatives, and analogous structures to offer a well-rounded scientific profile. The guide is intended for researchers, scientists, and drug development professionals, detailing the synthesis, structural characteristics, spectroscopic profile, and potential applications of this compound class. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for those working with furazan-based scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the Furazan Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Incorporation of such heterocyclic systems into larger molecules is a cornerstone of modern medicinal chemistry, often enhancing physicochemical

properties and biological activity. While isomers like 1,2,4- and 1,3,4-oxadiazoles have been extensively utilized, the furazan scaffold offers a unique electronic and structural profile that has led to its investigation in a range of therapeutic areas.

Derivatives of the furazan ring are noted for their high degree of polarization and significant electron-withdrawing characteristics. This has made them valuable in the development of various biologically active agents, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Furthermore, their high nitrogen content and thermal stability have made them a focus in the field of energetic materials.

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (PubChem CID: 2054860) is a disubstituted furazan featuring both an electron-donating amino group and an electron-withdrawing methyl carboxylate group. This specific substitution pattern creates a molecule with a rich and complex reactivity profile, making it a versatile building block for the synthesis of more complex heterocyclic systems and a candidate for biological screening.

Molecular Structure and Physicochemical Properties

The core of **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate** is the planar furazan ring, a structural feature that promotes efficient crystal packing and contributes to the high density of furazan-based materials. The aromaticity of the ring provides a degree of stabilization.

Key Structural Features

While a specific X-ray crystal structure for the title methyl ester is not publicly available, analysis of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides valuable insights into the expected geometry of the 4-amino-1,2,5-oxadiazole core.

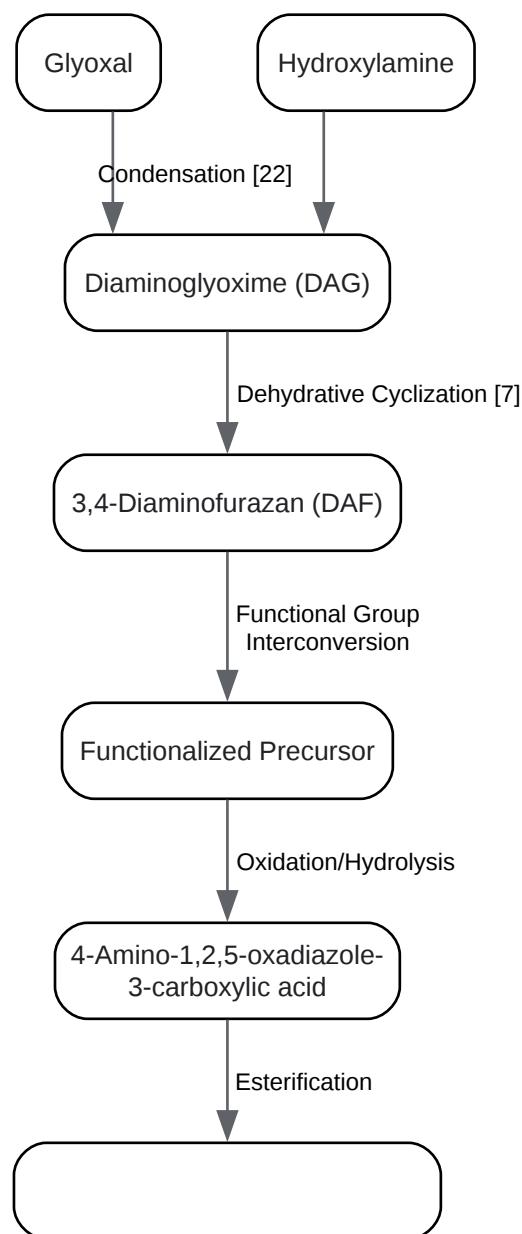
- **Planarity:** The furazan ring is expected to be planar. In the related formamide structure, the entire molecule is coplanar, suggesting strong electronic delocalization across the scaffold.
- **Bond Lengths and Angles:** The internal bond angles of the heterocyclic ring will deviate from the ideal 108° of a regular pentagon due to the different atomic radii and electronic requirements of the oxygen and nitrogen atoms. The exocyclic C-C bond connecting the ring

to the carboxylate group is expected to have some degree of double-bond character, influencing its length and rotational barrier.

- Hydrogen Bonding: The presence of the amino group provides a hydrogen bond donor site, while the nitrogen atoms of the furazan ring and the oxygen atoms of the carboxylate group act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and can play a significant role in receptor binding in a biological context.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate** and its parent carboxylic acid.


Property	Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate	4-Amino-1,2,5-oxadiazole-3-carboxylic acid
PubChem CID	2054860	547454
CAS Number	159013-94-2	78350-50-2
Molecular Formula	C ₄ H ₅ N ₃ O ₃	C ₃ H ₃ N ₃ O ₃
Molecular Weight	143.10 g/mol	129.07 g/mol
IUPAC Name	Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate	4-amino-1,2,5-oxadiazole-3-carboxylic acid
Canonical SMILES	COC(=O)C1=NON=C1N	C1(=NON=C1N)C(=O)O

Synthesis and Characterization

The synthesis of **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate** logically proceeds from its parent carboxylic acid, which itself is derived from precursors built upon glyoxime chemistry. The following sections detail a plausible and field-proven synthetic pathway.

Proposed Synthetic Workflow

The overall synthesis can be conceptualized as a multi-stage process starting from simple precursors. The causality behind this workflow is the sequential construction and functionalization of the heterocyclic core.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of the parent carboxylic acid is a critical first step. While various routes to substituted furazans exist, a common pathway involves the cyclization of diaminoglyoxime (DAG).

- Preparation of Diaminoglyoxime (DAG):
 - Rationale: DAG is a key precursor, formed by the condensation of glyoxal with hydroxylamine. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of hydroxylamine on the aldehyde groups.
 - Procedure: To a stirred solution of glyoxal (1 equivalent) in water, add a solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.1 equivalents) in water, maintaining the temperature below 10°C. The reaction is then heated (e.g., 90°C for 5-6 hours) to drive the condensation to completion. Upon cooling, DAG precipitates as a crystalline solid and can be isolated by filtration.
- Cyclization to 3,4-Diaminofurazan (DAF):
 - Rationale: DAF is formed via a base-catalyzed dehydrative cyclization of DAG. Strong bases like potassium hydroxide are used at elevated temperatures to facilitate the ring closure.
 - Procedure: Diaminoglyoxime is heated with a concentrated aqueous solution of potassium hydroxide (e.g., at 180°C in a sealed reactor). This harsh condition is necessary to overcome the activation energy for the dehydration and subsequent cyclization. After cooling, the product can be isolated.
- Conversion to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid:
 - Rationale: This step involves the conversion of one of the amino groups of DAF into a carboxylic acid. This can be achieved through a series of reactions, potentially involving diazotization of one amino group to introduce a nitrile (as in 4-amino-1,2,5-oxadiazole-3-carbonitrile), followed by hydrolysis to the carboxylic acid.
 - Procedure (Illustrative): Treat 3,4-diaminofurazan with a diazotizing agent (e.g., sodium nitrite in acidic solution) under carefully controlled conditions to selectively convert one amino group. The resulting diazonium salt can then be displaced with a cyano group (e.g., using a copper(I) cyanide catalyst). The intermediate, 4-amino-1,2,5-oxadiazole-3-carbonitrile, is then subjected to acidic or basic hydrolysis to yield the target carboxylic acid.

Experimental Protocol: Esterification to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

- Rationale: Standard acid-catalyzed esterification (Fischer esterification) is a reliable method for converting the carboxylic acid to its methyl ester. The use of a large excess of methanol serves as both the solvent and the reagent, driving the equilibrium towards the product. A strong acid catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.
- Procedure:
 - Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (20-50 equivalents).
 - Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
 - Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
 - After completion, cool the mixture and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
 - Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate**.

Spectroscopic and Analytical Characterization

Authenticating the structure of a synthesized molecule is paramount. The following is a predictive guide to the key spectroscopic features of **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate**, based on data from analogous compounds.

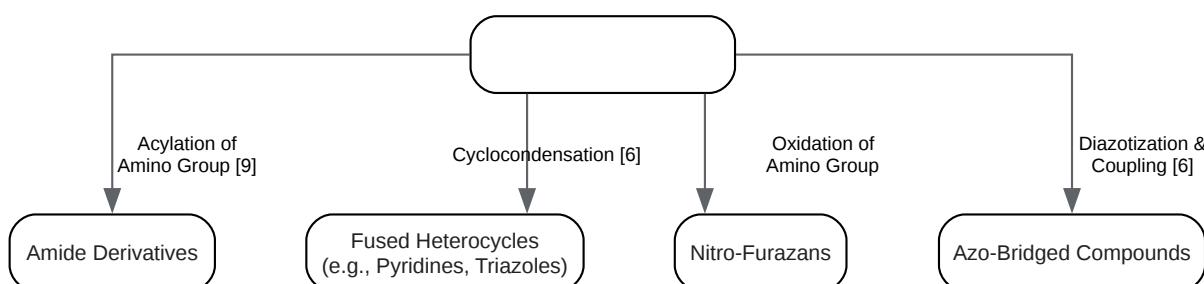
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -OCH₃ (Methyl Ester): A sharp singlet is expected around δ 3.8-4.0 ppm.
 - -NH₂ (Amino Group): A broad singlet is anticipated, typically in the range of δ 6.0-7.5 ppm. The chemical shift and peak shape can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
- ^{13}C NMR:
 - -OCH₃ (Methyl Ester): A signal for the methyl carbon is expected around δ 50-55 ppm.
 - C=O (Ester Carbonyl): The carbonyl carbon should appear in the downfield region, typically δ 160-170 ppm.
 - C3 and C4 (Furazan Ring): The two carbons of the furazan ring are in distinct electronic environments. They are expected to resonate in the aromatic region, likely between δ 110 and 155 ppm. The carbon attached to the carboxylate group (C3) will likely be further downfield than the carbon attached to the amino group (C4).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Wavenumber (cm ⁻¹)	Vibration	Expected Appearance
3500 - 3300	N-H stretch (amino group)	Two distinct sharp or one broad band
3000 - 2850	C-H stretch (methyl group)	Weak to medium intensity bands
~1730	C=O stretch (ester carbonyl)	Strong, sharp absorption
~1630	N-H bend (amino group)	Medium to strong absorption
1600 - 1500	C=N stretch (furazan ring)	Medium to strong absorptions
~1250	C-O stretch (ester)	Strong absorption


This table is predictive, based on typical functional group frequencies and data from related furoxan compounds.

Mass Spectrometry (MS)

- Electron Impact (EI-MS): The molecular ion peak (M^+) should be observed at $m/z = 143$. Subsequent fragmentation patterns would likely involve the loss of the methoxy group (- OCH_3 , 31 Da) or the entire methyl carboxylate group (- $COOCH_3$, 59 Da).
- High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition. The calculated exact mass for $C_4H_5N_3O_3$ is 143.0331 g/mol .

Reactivity and Potential Applications

The dual functionality of **Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate** makes it a versatile intermediate.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118750#methyl-4-amino-1-2-5-oxadiazole-3-carboxylate-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com